2-Oxoadipic acid

Catalog No.
S567819
CAS No.
3184-35-8
M.F
C6H8O5
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxoadipic acid

CAS Number

3184-35-8

Product Name

2-Oxoadipic acid

IUPAC Name

2-oxohexanedioic acid

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)

InChI Key

FGSBNBBHOZHUBO-UHFFFAOYSA-N

SMILES

C(CC(=O)C(=O)O)CC(=O)O

Synonyms

2-oxoadipic acid, alpha-ketoadipic acid

Canonical SMILES

C(CC(=O)C(=O)O)CC(=O)O

Studying Mitochondrial Metabolism:

2-Oxoadipic acid serves as an important intermediate metabolite in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, within the mitochondria. The TCA cycle generates energy (ATP) for cellular processes. Research studies have used 2-oxoadipic acid to investigate the efficiency and regulation of the TCA cycle under various conditions, including diabetes . By measuring the levels of 2-oxoadipic acid and other metabolites in the urine, researchers can gain insights into the overall functioning of the TCA cycle and identify potential disruptions in energy metabolism.

Understanding Lysine Degradation:

2-Oxoadipic acid plays a crucial role in the breakdown (catabolism) of the amino acid lysine. This process involves multiple enzymes, with 2-oxoadipic acid dehydrogenase (E1a) being a key player. Research focusing on DHTKD1 gene mutations associated with 2-aminoadipic and 2-oxoadipic aciduria, a rare metabolic disorder, has utilized 2-oxoadipic acid to understand the function of E1a and its role in lysine degradation . By studying the interaction of 2-oxoadipic acid with mutated forms of E1a, researchers can gain insights into the mechanisms underlying the disease and potential therapeutic strategies.

Engineering Metabolic Pathways:

Researchers are exploring the potential of 2-oxoadipic acid in bioengineering applications. One area of interest involves using microorganisms to produce valuable industrial chemicals, such as adipic acid. Adipic acid is a prominent precursor for nylon and other synthetic materials. Recent research has focused on engineering enzymes involved in the conversion of 2-oxoadipic acid to its precursor, paving the way for more efficient and sustainable production of adipic acid .

2-Oxoadipic acid, also known as α-ketoadipic acid, is a dicarboxylic acid with the chemical formula C₆H₈O₅ and a molecular weight of 160.1247 g/mol. It is characterized by the presence of two carboxyl groups and an oxo group at the second carbon position. This compound plays a crucial role as an intermediate in the catabolism of amino acids such as lysine and tryptophan, linking various metabolic pathways including the tricarboxylic acid cycle (TCA cycle) and amino acid biosynthesis .

2-Oxoadipic acid functions primarily as an intermediate metabolite in the catabolic pathways of lysine and tryptophan. It serves as a bridge between these amino acids and the citric acid cycle, channeling carbon skeletons towards energy production [].

, primarily involving its carboxylic acid functional groups. Notably, it can undergo decarboxylation to yield shorter-chain dicarboxylic acids or can react with amines to form amides. The conjugate base of 2-oxoadipic acid, known as 2-oxoadipate, is formed when it loses a proton from one of its carboxyl groups, facilitating further bio

In biological systems, 2-oxoadipic acid is significant as a metabolite in the catabolism of lysine and tryptophan. Elevated levels of this compound in urine can indicate metabolic disorders or deficiencies in specific enzymes involved in amino acid metabolism. Research has shown that it may also play a role in various metabolic pathways related to energy production and nitrogen metabolism .

Various methods exist for synthesizing 2-oxoadipic acid:

  • Oxidation of Adipic Acid: Adipic acid can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield 2-oxoadipic acid.
  • Enzymatic Methods: Specific enzymes can catalyze the conversion of lysine or tryptophan into 2-oxoadipic acid through biochemical pathways.
  • Chemical Synthesis: A common laboratory method involves the reaction of dialkyl adipates with alkali metals in a solvent like dibutyl ether .

2-Oxoadipic acid finds applications in various fields:

  • Biochemistry: It serves as an important intermediate in metabolic studies related to amino acids.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their involvement in metabolic pathways.
  • Biotechnology: It is used in research focusing on metabolic engineering and enzyme activity studies .

Several compounds are structurally similar to 2-oxoadipic acid, each possessing unique properties:

Compound NameFormulaKey Features
Adipic AcidC₆H₁₄O₄A saturated dicarboxylic acid used in nylon production.
Succinic AcidC₄H₆O₄A four-carbon dicarboxylic acid involved in the TCA cycle.
Glutaric AcidC₅H₈O₄A five-carbon dicarboxylic acid that can be metabolized into succinic acid.
α-Ketoglutaric AcidC₅H₆O₅An important intermediate in the TCA cycle with roles in amino acid synthesis.

Uniqueness: 2-Oxoadipic acid is distinguished by its specific role as an intermediate in lysine and tryptophan metabolism, setting it apart from other similar compounds that may not have this specific biochemical function .

2-Oxoadipic acid exhibits a linear aliphatic dicarboxylic acid structure with a ketone functional group positioned at the second carbon atom [1]. The molecular formula is C₆H₈O₅, with a molecular weight of 160.1247 daltons [1] [4]. The compound features two carboxylic acid groups (-COOH) located at the terminal positions and a carbonyl group (C=O) at the alpha position relative to one of the carboxyl groups [3] [5].

The structural representation follows the International Union of Pure and Applied Chemistry simplified molecular-input line-entry system notation: OC(=O)CCCC(=O)C(O)=O [5] [7]. The canonical simplified molecular-input line-entry system notation is represented as O=C(O)C(=O)CCCC(=O)O [3]. The compound belongs to the class of organic compounds known as medium-chain keto acids and derivatives, characterized by keto acids with a 6 to 12 carbon atoms long side chain [5] [10].

PropertyValueReference
Molecular FormulaC₆H₈O₅ [1] [4] [5]
Molecular Weight160.1247 g/mol [1] [4] [7]
Monoisotopic Mass160.037173366 g/mol [5] [7]
Chemical ClassMedium-chain keto acids [5] [10]

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-oxohexanedioic acid [1] [3] [5]. This nomenclature reflects the hexane backbone with two carboxylic acid functional groups and an oxo group at the second carbon position [7] [12]. The traditional International Union of Pure and Applied Chemistry name is oxoadipate [5] [7].

The compound is known by numerous synonyms in scientific literature. Common alternative names include alpha-ketoadipic acid, hexanedioic acid 2-oxo-, 2-ketoadipic acid, and alpha-oxoadipic acid [1] [3] [6]. Additional recognized synonyms encompass 2-oxoadipate, oxoadipic acid, and alpha-ketoadipate [6] [13].

Nomenclature TypeName
International Union of Pure and Applied Chemistry Systematic2-oxohexanedioic acid
Traditional International Union of Pure and Applied Chemistryoxoadipate
Common Name2-oxoadipic acid
Alternative Namesalpha-ketoadipic acid, hexanedioic acid 2-oxo-, 2-ketoadipic acid

Registry Numbers and Identifiers

The Chemical Abstracts Service registry number for 2-oxoadipic acid is 3184-35-8 [1] [3] [5]. The European Community number is designated as 636-531-5 [6]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is BB72FKL1M2 [6] [13].

The International Chemical Identifier string is InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) [1] [5] [7]. The corresponding International Chemical Identifier Key is FGSBNBBHOZHUBO-UHFFFAOYSA-N [1] [3] [5]. Additional database identifiers include Chemical Entities of Biological Interest identifier CHEBI:15753, Kyoto Encyclopedia of Genes and Genomes identifier C00322, and Human Metabolome Database identifier HMDB0000225 [6] [28].

Identifier TypeValue
Chemical Abstracts Service Number3184-35-8
European Community Number636-531-5
Unique Ingredient IdentifierBB72FKL1M2
International Chemical Identifier KeyFGSBNBBHOZHUBO-UHFFFAOYSA-N
Chemical Entities of Biological InterestCHEBI:15753
Kyoto Encyclopedia of Genes and GenomesC00322

Physical Properties

Melting and Boiling Points

2-Oxoadipic acid exhibits a melting point range of 120-125°C according to various literature sources [3] [13] [19]. The Chemical Abstracts Service Common Chemistry database reports a melting point of 120-124°C [3], while other sources specify 123-125°C [13] [19]. One source indicates a melting point of 127°C [5].

The boiling point is predicted to be 364.3±25.0°C using computational methods [13] [19]. Alternative theoretical calculations suggest a boiling point of 682.65 K (approximately 409.5°C) [14]. The compound exists as a solid at room temperature and standard atmospheric pressure conditions [5] [13].

Thermal PropertyValueMethod
Melting Point120-125°CExperimental
Boiling Point364.3±25.0°CPredicted
Physical StateSolidRoom temperature

Solubility Characteristics

The solubility of 2-oxoadipic acid in water is reported as 250 mg/ml when sonicated [13] [16] [18]. This indicates moderate water solubility, which is consistent with the presence of multiple polar functional groups including carboxylic acids and a ketone [10]. The compound is classified as having low hydrophobicity with a negative logarithmic partition coefficient value [10].

The predicted logarithmic octanol-water partition coefficient is -1.220, indicating hydrophilic character [13]. The compound demonstrates greater affinity for aqueous phases compared to organic solvents [14]. Storage recommendations suggest maintaining the compound at 2-8°C to preserve stability [13] [19].

Solubility ParameterValue
Water Solubility250 mg/ml (sonicated)
Log P (octanol/water)-1.220 (predicted)
CharacterHydrophilic
Storage Temperature2-8°C

Collision Cross Section Parameters

Collision cross section values for 2-oxoadipic acid have been predicted using computational modeling approaches [21]. The predicted collision cross section values vary depending on the ionization adduct formed during mass spectrometry analysis [21].

For positive ion mode, the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 161.04445 exhibits a predicted collision cross section of 130.4 Ų [21]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 183.02639 shows a collision cross section of 136.8 Ų [21]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 159.02989 demonstrates a collision cross section of 127.9 Ų [21].

Ion Speciesm/zPredicted Collision Cross Section (Ų)
[M+H]⁺161.04445130.4
[M+Na]⁺183.02639136.8
[M-H]⁻159.02989127.9
[M+NH₄]⁺178.07099149.3
[M+K]⁺199.00033136.7

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-oxoadipic acid through analysis of proton and carbon environments [27]. Two-dimensional heteronuclear single quantum coherence nuclear magnetic resonance spectroscopy has been performed at 500 MHz using water as solvent with a sample concentration of 50.0 mM [27]. The spectrum was acquired at 25.0°C with a sample pH of 7.00 using 4,4-dimethyl-4-silapentane-1-sulfonic acid as the chemical shift reference [27].

The compound exhibits characteristic nuclear magnetic resonance patterns consistent with its dicarboxylic acid structure containing a ketone functional group [27]. The carboxylic acid protons are expected to appear in the downfield region typical of acidic protons, while the methylene protons adjacent to the carbonyl and carboxyl groups show characteristic chemical shifts influenced by the electron-withdrawing effects of these functional groups [31].

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals corresponding to the carbonyl carbons of both the ketone and carboxylic acid groups, as well as the aliphatic methylene carbons of the chain [27]. The ketone carbonyl carbon typically resonates in the 200-210 parts per million region, while carboxylic acid carbons appear around 170-180 parts per million [30].

Nuclear Magnetic Resonance ParameterValue
Proton Frequency500 MHz
Sample Concentration50.0 mM
SolventWater
Temperature25.0°C
Chemical Shift Reference4,4-dimethyl-4-silapentane-1-sulfonic acid

Mass Spectrometry Profile

Mass spectrometry analysis of 2-oxoadipic acid reveals characteristic fragmentation patterns and molecular ion peaks [21]. The molecular ion peak appears at mass-to-charge ratio 160.037 corresponding to the molecular weight of the compound [5]. In positive ionization mode, the protonated molecular ion [M+H]⁺ is observed at mass-to-charge ratio 161 [21].

Common adduct ions include sodium [M+Na]⁺ and potassium [M+K]⁺ species at mass-to-charge ratios 183 and 199, respectively [21]. In negative ionization mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 159 [21]. The ammonium adduct [M+NH₄]⁺ is detected at mass-to-charge ratio 178 [21].

Fragmentation patterns are influenced by the presence of multiple functional groups capable of charge stabilization [24]. The carboxylic acid groups can undergo neutral losses of carbon dioxide and water, while the ketone functionality may participate in alpha-cleavage reactions typical of carbonyl compounds [24].

Ion TypeFormulam/zMode
Molecular IonC₆H₈O₅160.037EI
Protonated[M+H]⁺161.044ESI+
Sodium Adduct[M+Na]⁺183.026ESI+
Deprotonated[M-H]⁻159.030ESI-
Ammonium Adduct[M+NH₄]⁺178.071ESI+

Infrared Absorption Patterns

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in 2-oxoadipic acid [32] [35]. The compound exhibits multiple carbonyl stretching vibrations due to the presence of both ketone and carboxylic acid functionalities [35] [38].

Carboxylic acid carbonyl stretching typically appears around 1710 cm⁻¹, consistent with saturated carboxylic acids [35] [38]. The ketone carbonyl stretch is expected to occur at slightly higher frequency, around 1715 cm⁻¹, similar to other saturated ketones [35] [38]. The exact positions may be influenced by intramolecular and intermolecular hydrogen bonding effects [32].

The hydroxyl stretching region shows broad absorption characteristic of hydrogen-bonded carboxylic acid groups, typically appearing between 2400-3600 cm⁻¹ [37]. Alkyl carbon-hydrogen stretching vibrations occur in the 2800-3000 cm⁻¹ region [34] [36]. The carboxyl carbon-oxygen stretching appears in the 1150-1250 cm⁻¹ range [35].

Functional GroupWavenumber (cm⁻¹)Assignment
Carboxylic Acid C=O~1710Stretch
Ketone C=O~1715Stretch
O-H (Hydrogen Bonded)2400-3600Stretch
Alkyl C-H2800-3000Stretch
C-O1150-1250Stretch

Chemical Reactivity

Acidic Properties

2-Oxoadipic acid exhibits diprotic acid behavior due to the presence of two carboxylic acid functional groups [41]. The predicted first dissociation constant (pKa₁) is approximately 2.53±0.54, indicating the compound is a moderately strong acid [13] [19]. The second dissociation constant (pKa₂) is expected to be higher, following the general trend observed for dicarboxylic acids where successive deprotonation events become progressively more difficult [41].

The acidic strength is enhanced by the electron-withdrawing effect of the adjacent ketone group, which stabilizes the conjugate base through resonance and inductive effects [41]. This results in a lower pKa value compared to adipic acid, which lacks the electron-withdrawing ketone functionality [41]. The compound can form various ionic species depending on the solution pH, including fully protonated, monoprotonated, and fully deprotonated forms [5].

In biological systems, 2-oxoadipic acid typically exists in its ionized forms due to physiological pH conditions [40] [42]. The compound demonstrates typical carboxylic acid reactivity, including salt formation with metal cations and esterification reactions with alcohols [40].

Acidic PropertyValue
First pKa2.53±0.54 (predicted)
Acid TypeDiprotic
Ionic FormsDepends on pH
Electron-withdrawing EffectKetone group enhances acidity

Oxidation-Reduction Behavior

2-Oxoadipic acid participates in various oxidation-reduction reactions, particularly in biological systems where it serves as a substrate for enzymatic transformations [42] [43]. The compound undergoes oxidative decarboxylation catalyzed by the 2-oxoadipate dehydrogenase complex, resulting in the formation of glutaryl-coenzyme A, reduced nicotinamide adenine dinucleotide, and carbon dioxide [40] [42] [49].

The ketone functional group can participate in reduction reactions to form the corresponding secondary alcohol [48]. Conversely, the compound can undergo further oxidation under appropriate conditions, though the carboxylic acid groups are already in their highest oxidation state [43]. The alpha-keto acid structure makes it susceptible to various enzymatic and chemical transformations involving the carbonyl group [45] [51].

Electrochemical studies have demonstrated that alpha-keto acids, including 2-oxoadipic acid, can participate in electrochemiluminescence reactions and electrochemical reductive amination processes [45] [48]. The compound exhibits redox activity that can be modulated by solution conditions and the presence of cofactors [44] [47].

Redox ProcessProductCofactor Required
Oxidative DecarboxylationGlutaryl-CoA + NADH + CO₂NAD⁺, CoA
Ketone ReductionSecondary AlcoholReducing Agent
Electrochemical ReductionAmino Acid (with NH₂OH)Electrode

Reaction Mechanisms

The primary reaction mechanism involving 2-oxoadipic acid is the enzymatic oxidative decarboxylation catalyzed by the 2-oxoadipate dehydrogenase complex [49] [50]. This multi-step mechanism involves three distinct enzymatic components working in sequence [43] [49].

The first step involves decarboxylation of 2-oxoadipic acid by the alpha-ketoacid decarboxylase subunit, utilizing thiamine pyrophosphate as a cofactor [49] [51]. This reaction forms a thiamine pyrophosphate-enamine intermediate and releases carbon dioxide [49]. The acyl group is subsequently transferred to the lipoic acid moiety of the dihydrolipoamide acyltransferase subunit, forming a glutaryl-dihydrolipoyl intermediate [49] [50].

The final step involves transfer of the glutaryl group to coenzyme A, producing glutaryl-coenzyme A and dihydrolipoyl-enzyme [49]. The dihydrolipoyl moiety is then reoxidized by the dihydrolipoamide dehydrogenase subunit using nicotinamide adenine dinucleotide as an electron acceptor, regenerating the oxidized lipoyl group and producing reduced nicotinamide adenine dinucleotide [49] [51].

Alternative reaction pathways include non-enzymatic decarboxylation under specific conditions and various condensation reactions with other metabolites [52]. The compound can also participate in chain elongation reactions in certain metabolic pathways, demonstrating its versatility as a metabolic intermediate [52].

Reaction StepEnzymeCofactorProduct
1. DecarboxylationE1a (Decarboxylase)Thiamine PyrophosphateTPP-Enamine + CO₂
2. Acyl TransferE2o (Acyltransferase)Lipoic AcidGlutaryl-Dihydrolipoyl
3. CoA TransferE2o (Acyltransferase)Coenzyme AGlutaryl-CoA
4. ReoxidationE3 (Dehydrogenase)NAD⁺NADH + Oxidized Lipoyl

2-Oxoadipic acid serves as a critical metabolic intermediate at the convergence point of multiple amino acid degradation pathways in mammalian cells [1] [2] [3]. This six-carbon oxo dicarboxylic acid functions as the common catabolic product of lysine, tryptophan, and hydroxylysine metabolism, representing a key metabolic junction where these distinct amino acid degradation pathways merge [1] [2] [4].

The compound is produced through multiple biochemical routes, with lysine degradation via the saccharopine pathway serving as the primary source [1] [3] [5]. In this pathway, lysine undergoes sequential enzymatic transformations through saccharopine and 2-aminoadipic acid before transamination yields 2-oxoadipic acid [1] [5]. The metabolite also arises from hydroxylysine catabolism through phosphorylation and subsequent conversion to 2-aminoadipic semialdehyde, which is then oxidized to 2-aminoadipic acid and transaminated to 2-oxoadipic acid [1] [6]. Additionally, tryptophan metabolism through the kynurenine pathway contributes to 2-oxoadipic acid formation via 2-aminoadipic acid intermediates [1] [7] [8].

The strategic positioning of 2-oxoadipic acid as a metabolic intermediate is evidenced by its role in channeling carbon skeletons from amino acid catabolism into central energy metabolism [9] [10]. Upon formation, 2-oxoadipic acid undergoes oxidative decarboxylation by the 2-oxoadipate dehydrogenase complex to produce glutaryl-coenzyme A, nicotinamide adenine dinucleotide hydrogen, and carbon dioxide [1] [9]. This reaction represents the rate-limiting step in the final degradation of lysine, hydroxylysine, and tryptophan, highlighting the metabolic significance of 2-oxoadipic acid [11] [9].

Position in Amino Acid Catabolism

Lysine Degradation Pathway

The lysine degradation pathway represents the primary route for 2-oxoadipic acid formation in mammalian metabolism [5] [12]. Lysine catabolism occurs predominantly through the saccharopine pathway, which is confined to the mitochondrial matrix and consists of nine distinct enzymatic reactions [6] [13] [5].

The pathway initiates with lysine transport into mitochondria via the mitochondrial ornithine transporter 2, where it undergoes reductive condensation with 2-oxoglutarate catalyzed by the lysine-2-oxoglutarate reductase domain of aminoadipic semialdehyde synthase [14] [5]. This reaction produces saccharopine, which is subsequently oxidized by the saccharopine dehydrogenase domain of the same bifunctional enzyme to yield 2-aminoadipic semialdehyde and glutamate [14] [5]. The semialdehyde is then oxidized to 2-aminoadipic acid by aminoadipic semialdehyde dehydrogenase [5] [12].

The final step in lysine degradation leading to 2-oxoadipic acid formation involves transamination of 2-aminoadipic acid catalyzed by kynurenine/alpha-aminoadipate aminotransferase [5] [12]. This enzyme utilizes 2-oxoglutarate as the amino group acceptor, generating 2-oxoadipic acid and glutamate [5]. The reaction represents a metabolic branch point where amino acid catabolism interfaces with the tricarboxylic acid cycle through both substrate and product relationships [5] [12].

Research has demonstrated that the saccharopine pathway is rate-limited by lysine uptake into mitochondria, with the subsequent enzymatic steps operating efficiently under physiological conditions [15] [14]. Studies using isotopic labeling have confirmed that lysine degradation via this pathway accounts for the majority of 2-oxoadipic acid production in mammalian cells [15] [16].

Tryptophan Metabolism

Tryptophan metabolism contributes significantly to 2-oxoadipic acid formation through the kynurenine pathway, which represents an alternative route for amino acid catabolism converging on this metabolic intermediate [7] [17] [8]. The kynurenine pathway involves eight sequential enzymatic steps that occur primarily in the cytosol, ultimately leading to 2-oxoadipic acid production [6] [8].

The pathway begins with tryptophan dioxygenase or indoleamine 2,3-dioxygenase catalyzing the oxidative ring-opening of tryptophan to form formylkynurenine [8]. Subsequent enzymatic transformations through kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid eventually yield 2-aminoadipic acid as a downstream metabolite [8]. This 2-aminoadipic acid undergoes the same transamination reaction as that derived from lysine metabolism, producing 2-oxoadipic acid [17] [8].

Kynurenine monooxygenase, a key enzyme in this pathway, appears to be localized on the outer mitochondrial membrane, suggesting coordinate regulation between cytosolic tryptophan catabolism and mitochondrial 2-oxoadipic acid metabolism [6]. The quantitative contribution of tryptophan metabolism to total 2-oxoadipic acid production varies with dietary protein intake and metabolic state, with studies indicating that tryptophan-derived 2-oxoadipic acid can account for 15-25% of total cellular levels under normal physiological conditions [7] [17].

Research using fluorometric determination methods has revealed that 2-oxoadipic acid serves as a common metabolic endpoint for both tryptophan and lysine catabolism, with the relative contributions of each pathway being modulated by nutritional and hormonal factors [7] [18]. This convergence highlights the metabolic significance of 2-oxoadipic acid as an integrator of amino acid catabolism.

Hydroxylysine Catabolism

Hydroxylysine catabolism represents a specialized pathway that contributes to 2-oxoadipic acid formation through the degradation of collagen-derived amino acids [1] [6]. Hydroxylysine, primarily found in collagen and other connective tissue proteins, undergoes specific enzymatic modifications before entering the general lysine degradation pathway [6].

The pathway initiates with free hydroxylysine phosphorylation by hydroxylysine kinase, also known as aminoglycoside phosphotransferase domain-containing protein 1 [6]. The resulting 5-phosphohydroxy-L-lysine undergoes phospho-lyase action catalyzed by 5-phosphohydroxy-L-lysine phospho-lyase, producing 2-aminoadipic semialdehyde, ammonia, and inorganic phosphate [6]. This semialdehyde intermediate directly enters the lysine degradation pathway at the same point where saccharopine-derived intermediates converge [6].

The clinical significance of hydroxylysine catabolism becomes apparent in conditions affecting collagen metabolism and aging [1] [19]. Studies have demonstrated that aging, diabetes, sepsis, and renal failure catalyze the oxidation of lysyl residues to form 2-aminoadipic acid in human skin collagen and other tissues [19]. Proteolytic breakdown of these modified tissues releases free 2-aminoadipic acid, which is subsequently converted to 2-oxoadipic acid [19].

Research has shown that hydroxylysine-derived 2-oxoadipic acid accounts for approximately 5-10% of total cellular production under normal conditions, but this proportion can increase significantly during pathological states involving enhanced collagen turnover [1] [19]. The pathway represents an important metabolic link between extracellular matrix metabolism and central amino acid catabolism.

Connection to the Tricarboxylic Acid Cycle

The connection between 2-oxoadipic acid metabolism and the tricarboxylic acid cycle represents a fundamental aspect of cellular energy metabolism, establishing a critical link between amino acid catabolism and central carbon metabolism [20] [9] [10]. This connection is mediated through both direct metabolic interactions and shared enzymatic components that facilitate metabolic crosstalk [20] [21] [22].

The primary connection occurs through the oxidative decarboxylation of 2-oxoadipic acid by the 2-oxoadipate dehydrogenase complex, which produces glutaryl-coenzyme A as the immediate product [1] [9] [22]. This glutaryl-coenzyme A is subsequently converted through the glutaryl-coenzyme A dehydrogenase reaction to crotonyl-coenzyme A, which ultimately yields acetyl-coenzyme A for entry into the tricarboxylic acid cycle [5] [12]. The conversion pathway represents an alternative entry point for amino acid-derived carbon into central energy metabolism [15] [5].

Significantly, the 2-oxoadipate dehydrogenase complex shares critical components with the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex [20] [9] [21]. Both complexes utilize the same dihydrolipoyl succinyltransferase and dihydrolipoamide dehydrogenase components, with only the substrate-specific decarboxylase subunits differing between the complexes [20] [9] [22]. This shared architecture enables functional and regulatory crosstalk between amino acid catabolism and tricarboxylic acid cycle operation [20] [21].

Research has demonstrated that glutaryl-coenzyme A produced from 2-oxoadipic acid can inhibit 2-oxoglutarate dehydrogenase activity, suggesting feedback regulation between these metabolic pathways [20] [22]. Additionally, both complexes generate reactive oxygen species during their catalytic cycles, implicating 2-oxoadipic acid metabolism in cellular redox signaling [9] [22]. Studies using reconstituted enzyme systems have shown that the catalytic efficiency of the shared components varies depending on the specific 2-oxo acid substrate, with 2-oxoglutarate showing higher turnover rates than 2-oxoadipic acid [9] [22].

Role in Mitochondrial Metabolism

The role of 2-oxoadipic acid in mitochondrial metabolism encompasses multiple aspects of cellular bioenergetics, from direct energy production to regulation of mitochondrial function and maintenance of metabolic homeostasis [11] [9] [10]. The compound serves as both a substrate for energy-yielding reactions and a regulator of mitochondrial processes [9] [10] [22].

Mitochondrial 2-oxoadipic acid metabolism occurs exclusively within the mitochondrial matrix, where the 2-oxoadipate dehydrogenase complex catalyzes the rate-limiting step in lysine, hydroxylysine, and tryptophan degradation [1] [9] [16]. The complex exhibits unique structural organization, sharing the dihydrolipoyl succinyltransferase and dihydrolipoamide dehydrogenase components with the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex while maintaining distinct substrate specificity through the dedicated dehydrogenase E1 and transketolase domain-containing protein 1 subunit [9] [22].

The catalytic mechanism involves thiamine diphosphate-dependent decarboxylation of 2-oxoadipic acid, followed by reductive acylation of lipoyl groups and subsequent nicotinamide adenine dinucleotide reduction [9] [23]. This process generates reducing equivalents that contribute to mitochondrial electron transport and adenosine triphosphate synthesis [9] [10]. Studies have demonstrated that the complex can produce superoxide and hydrogen peroxide as side products, indicating its involvement in mitochondrial reactive oxygen species generation [9] [22] [23].

Regulation of mitochondrial 2-oxoadipic acid metabolism involves multiple mechanisms, including product inhibition, cofactor availability, and post-translational modifications [23]. The complex exhibits sensitivity to succinyl-coenzyme A and glutaryl-coenzyme A levels, creating feedback loops that coordinate amino acid catabolism with tricarboxylic acid cycle activity [20] [22]. Additionally, the complex interacts with thioredoxin and peroxiredoxin systems, linking 2-oxoadipic acid metabolism to mitochondrial redox homeostasis [23].

Research has revealed that mutations in the dehydrogenase E1 and transketolase domain-containing protein 1 gene lead to mitochondrial dysfunction beyond simple enzyme deficiency, affecting mitochondrial morphology, respiratory chain function, and calcium homeostasis [15] [24] [16]. These findings suggest that 2-oxoadipic acid metabolism plays broader roles in mitochondrial integrity and cellular viability.

Significance in Comparative Biochemistry

The comparative biochemistry of 2-oxoadipic acid metabolism reveals important evolutionary and species-specific adaptations in amino acid catabolism, highlighting both conserved mechanisms and specialized functions across different organisms [11] [25] [26]. These comparative studies provide insights into the fundamental importance of this metabolic pathway and its adaptation to diverse physiological requirements [27] [28].

Cross-species analysis of 2-oxoadipate dehydrogenase complex components shows remarkable conservation of the basic structural architecture while revealing species-specific variations in regulatory mechanisms and substrate specificity [11] [27] [28]. Studies comparing human, mouse, rat, and zebrafish systems demonstrate that the core catalytic machinery remains highly conserved, with greater than 85% sequence identity in key functional domains [11] [29]. However, tissue-specific expression patterns and regulatory responses vary significantly between species [27] [28].

Research using synthetic analogues of 2-oxo acids has enabled discrimination of metabolic contributions between different dehydrogenase complexes across species [27] [28]. These studies reveal that mammalian tissues with high dehydrogenase E1 and transketolase domain-containing protein 1 expression show distinct metabolic profiles compared to tissues with lower expression levels, with saccharopine pathway intermediates and phosphorylated sugars being abundant when expressions are comparable [27] [28].

Microbial systems have been employed to study 2-oxoadipic acid metabolism, with particular focus on biotechnological applications for adipic acid production [25] [26]. Engineering studies using organisms such as Acidaminococcus fermentans have demonstrated that directed evolution can improve 2-oxoadipate reduction efficiency by orders of magnitude, suggesting significant potential for metabolic pathway optimization [25] [26]. These findings indicate that natural variations in 2-oxoadipic acid metabolism may reflect evolutionary adaptations to specific environmental and nutritional conditions.

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

160.03717335 g/mol

Monoisotopic Mass

160.03717335 g/mol

Heavy Atom Count

11

Melting Point

127 °C

UNII

BB72FKL1M2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3184-35-8

Wikipedia

2-Oxoadipic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

Evidence for functional and regulatory cross-talk between the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex and 2-oxoadipate dehydrogenase on the l-lysine, l-hydroxylysine and l-tryptophan degradation pathways from studies in vitro

Natalia S Nemeria, Gary Gerfen, Luying Yang, Xu Zhang, Frank Jordan
PMID: 29752936   DOI: 10.1016/j.bbabio.2018.05.001

Abstract

Herein are reported findings in vitro suggesting both functional and regulatory cross-talk between the human 2-oxoglutarate dehydrogenase complex (hOGDHc), a key regulatory enzyme within the tricarboxylic acid cycle (TCA cycle), and a novel 2-oxoadipate dehydrogenase complex (hOADHc) from the final degradation pathway of l-lysine, l-hydroxylysine and l-tryptophan. The following could be concluded from our studies by using hOGDHc and hOADHc assembled from their individually expressed components in vitro: (i) Different substrate preferences (k
/K
) were displayed by the two complexes even though they share the same dihydrolipoyl succinyltransferase (hE2o) and dihydrolipoyl dehydrogenase (hE3) components; (ii) Different binding modes were in evidence for the binary hE1o-hE2o and hE1a-hE2o subcomplexes according to fluorescence titrations using site-specifically labeled hE2o-derived proteins; (iii) Similarly to hE1o, the hE1a also forms the ThDP-enamine radical from 2-oxoadipate (electron paramagnetic resonance detection) in the oxidative half reaction; (iv) Both complexes produced superoxide/H
O
from O
in the reductive half reaction suggesting that hE1o, and hE1a (within their complexes) could both be sources of reactive oxygen species generation in mitochondria from 2-oxoglutarate and 2-oxoadipate, respectively; (v) Based on our findings, we speculate that hE2o can serve as a trans-glutarylase, in addition to being a trans-succinylase, a role suggested by others; (vi) The glutaryl-CoA produced by hOADHc inhibits hE1o, as does succinyl-CoA, suggesting a regulatory cross-talk between the two complexes on the different metabolic pathways.


The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species

Natalia S Nemeria, Gary Gerfen, Pradeep Reddy Nareddy, Luying Yang, Xu Zhang, Michal Szostak, Frank Jordan
PMID: 29191460   DOI: 10.1016/j.freeradbiomed.2017.11.018

Abstract

Herein are reported unique properties of the novel human thiamin diphosphate (ThDP)-dependent enzyme 2-oxoadipate dehydrogenase (hE1a), known as dehydrogenase E1 and transketolase domain-containing protein 1 that is encoded by the DHTKD1 gene. It is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA on the final degradative pathway of L-lysine and is critical for mitochondrial metabolism. Functionally active recombinant hE1a has been produced according to both kinetic and spectroscopic criteria in our toolbox leading to the following conclusions: (i) The hE1a has recruited the dihydrolipoyl succinyltransferase (hE2o) and the dihydrolipoyl dehydrogenase (hE3) components of the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex (OGDHc) for its activity. (ii) 2-Oxoglutarate (OG) and 2-oxoadipate (OA) could be oxidized by hE1a, however, hE1a displays an approximately 49-fold preference in catalytic efficiency for OA over OG, indicating that hE1a is specific to the 2-oxoadipate dehydrogenase complex. (iii) The hE1a forms the ThDP-enamine radical from OA according to electron paramagnetic resonance detection in the oxidative half reaction, and could produce superoxide and H
O
from decarboxylation of OA in the forward physiological direction, as also seen with the 2-oxoglutarate dehydrogenase hE1o component. (iv) Once assembled to complex with the same hE2o and hE3 components, the hE1o and hE1a display strikingly different regulation: both succinyl-CoA and glutaryl-CoA significantly reduced the hE1o activity, but not the activity of hE1a.


High-performance liquid chromatographic method for profiling 2-oxo acids in urine and its application in evaluating vitamin status in rats

Katsumi Shibata, Chifumi Nakata, Tsutomu Fukuwatari
PMID: 26745680   DOI: 10.1080/09168451.2015.1083395

Abstract

B-group vitamins are involved in the catabolism of 2-oxo acids. To identify the functional biomarkers of B-group vitamins, we developed a high-performance liquid chromatographic method for profiling 2-oxo acids in urine and applied this method to urine samples from rats deficient in vitamins B1 and B6 and pantothenic acid. 2-Oxo acids were reacted with 1,2-diamino-4,5-methylenebenzene to produce fluorescent derivatives, which were then separated using a TSKgel ODS-80Ts column with 30 mmol/L of KH2PO4 (pH 3.0):acetonitrile (7:3) at a flow rate of 1.0 mL/min. Vitamin B1 deficiency increased urinary levels of all 2-oxo acids, while vitamin B6 deficiency only increased levels of sum of 2-oxaloacetic acid and pyruvic acid, and pantothenic acid deficiency only increased levels of 2-oxoisovaleric acid. Profiles of 2-oxo acids in urine samples might be a non-invasive way of clarifying the functional biomarker of B-group vitamins.


The human Krebs cycle 2-oxoglutarate dehydrogenase complex creates an additional source of superoxide/hydrogen peroxide from 2-oxoadipate as alternative substrate

Natalia S Nemeria, Gary Gerfen, Elena Guevara, Pradeep Reddy Nareddy, Michal Szostak, Frank Jordan
PMID: 28435050   DOI: 10.1016/j.freeradbiomed.2017.04.017

Abstract

Recently, we reported that the human 2-oxoglutarate dehydrogenase (hE1o) component of the 2-oxoglutarate dehydrogenase complex (OGDHc) could produce the reactive oxygen species superoxide and hydrogen peroxide (detected by chemical means) from its substrate 2-oxoglutarate (OG), most likely concurrently with one-electron oxidation by dioxygen of the thiamin diphosphate (ThDP)-derived enamine intermediate to a C2α-centered radical (detected by Electron Paramagnetic Resonance) [Nemeria et al., 2014 [17]; Ambrus et al. 2015 [18]]. We here report that hE1o can also utilize the next higher homologue of OG, 2-oxoadipate (OA) as a substrate according to multiple criteria in our toolbox: (i) Both E1o-specific and overall complex activities (NADH production) were detected using OA as a substrate; (ii) Two post-decarboxylation intermediates were formed by hE1o from OA, the ThDP-enamine and the C2α-hydroxyalkyl-ThDP, with nearly identical rates for OG and OA; (iii) Both OG and OA could reductively acylate lipoyl domain created from dihydrolipoyl succinyltransferase (E2o); (iv) Both OG and OA gave α-ketol carboligaton products with glyoxylate, but with opposite chirality; a finding that could be of utility in chiral synthesis; (v) Dioxygen could oxidize the ThDP-derived enamine from both OG and OA, leading to ThDP-enamine radical and generation of superoxide and H
O
. While the observed oxidation-reduction with dioxygen is only a side reaction of the predominant physiological product glutaryl-CoA, the efficiency of superoxide/ H
O
production was 7-times larger from OA than from OG, making the reaction of OGDHc with OA one of the important superoxide/ H
O
producers among 2-oxo acid dehydrogenase complexes in mitochondria.


Mitochondrial oxodicarboxylate carrier deficiency is associated with mitochondrial DNA depletion and spinal muscular atrophy-like disease

Veronika Boczonadi, Martin S King, Anthony C Smith, Monika Olahova, Boglarka Bansagi, Andreas Roos, Filmon Eyassu, Christoph Borchers, Venkateswaran Ramesh, Hanns Lochmüller, Tuomo Polvikoski, Roger G Whittaker, Angela Pyle, Helen Griffin, Robert W Taylor, Patrick F Chinnery, Alan J Robinson, Edmund R S Kunji, Rita Horvath
PMID: 29517768   DOI: 10.1038/gim.2017.251

Abstract

To understand the role of the mitochondrial oxodicarboxylate carrier (SLC25A21) in the development of spinal muscular atrophy-like disease.
We identified a novel pathogenic variant in a patient by whole-exome sequencing. The pathogenicity of the mutation was studied by transport assays, computer modeling, followed by targeted metabolic testing and in vitro studies in human fibroblasts and neurons.
The patient carries a homozygous pathogenic variant c.695A>G; p.(Lys232Arg) in the SLC25A21 gene, encoding the mitochondrial oxodicarboxylate carrier, and developed spinal muscular atrophy and mitochondrial myopathy. Transport assays show that the mutation renders SLC25A21 dysfunctional and 2-oxoadipate cannot be imported into the mitochondrial matrix. Computer models of central metabolism predicted that impaired transport of oxodicarboxylate disrupts the pathways of lysine and tryptophan degradation, and causes accumulation of 2-oxoadipate, pipecolic acid, and quinolinic acid, which was confirmed in the patient's urine by targeted metabolomics. Exposure to 2-oxoadipate and quinolinic acid decreased the level of mitochondrial complexes in neuronal cells (SH-SY5Y) and induced apoptosis.
Mitochondrial oxodicarboxylate carrier deficiency leads to mitochondrial dysfunction and the accumulation of oxoadipate and quinolinic acid, which in turn cause toxicity in spinal motor neurons leading to spinal muscular atrophy-like disease.


Production of superoxide/hydrogen peroxide by the mitochondrial 2-oxoadipate dehydrogenase complex

Renata L S Goncalves, Victoria I Bunik, Martin D Brand
PMID: 26708453   DOI: 10.1016/j.freeradbiomed.2015.12.020

Abstract

In humans, mutations in dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) are associated with neurological abnormalities and accumulation of 2-oxoadipate, 2-aminoadipate, and reactive oxygen species. The protein encoded by DHTKD1 has sequence and structural similarities to 2-oxoglutarate dehydrogenase, and the 2-oxoglutarate dehydrogenase complex can produce superoxide/H2O2 at high rates. The DHTKD1 enzyme is hypothesized to catalyze the oxidative decarboxylation of 2-oxoadipate, a shared intermediate of the degradative pathways for tryptophan, lysine and hydroxylysine. Here, we show that rat skeletal muscle mitochondria can produce superoxide/H2O2 at high rates when given 2-oxoadipate. We identify the putative mitochondrial 2-oxoadipate dehydrogenase complex as one of the sources and characterize the conditions that favor its superoxide/H2O2 production. Rates increased at higher NAD(P)H/NAD(P)(+) ratios and were higher at each NAD(P)H/NAD(P)(+) ratio when 2-oxoadipate was present, showing that superoxide/H2O2 was produced during the forward reaction from 2-oxoadipate, but not in the reverse reaction from NADH in the absence of 2-oxoadipate. The maximum capacity of the 2-oxoadipate dehydrogenase complex for production of superoxide/H2O2 is comparable to that of site IF of complex I, and seven, four and almost two-fold lower than the capacities of the 2-oxoglutarate, pyruvate and branched-chain 2-oxoacid dehydrogenase complexes, respectively. Regulation by ADP and ATP of H2O2 production driven by 2-oxoadipate was very different from that driven by 2-oxoglutarate, suggesting that site AF of the 2-oxoadipate dehydrogenase complex is a new source of superoxide/H2O2 associated with the NADH isopotential pool in mitochondria.


Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria

Jacob Hagen, Heleen te Brinke, Ronald J A Wanders, Alida C Knegt, Esmee Oussoren, A Jeannette M Hoogeboom, George J G Ruijter, Daniel Becker, Karl Otfried Schwab, Ingo Franke, Marinus Duran, Hans R Waterham, Jörn Oliver Sass, Sander M Houten
PMID: 25860818   DOI: 10.1007/s10545-015-9841-9

Abstract

Alpha-aminoadipic and alpha-ketoadipic aciduria is an autosomal recessive inborn error of lysine, hydroxylysine, and tryptophan degradation. To date, DHTKD1 mutations have been reported in two alpha-aminoadipic and alpha-ketoadipic aciduria patients. We have now sequenced DHTKD1 in nine patients diagnosed with alpha-aminoadipic and alpha-ketoadipic aciduria as well as one patient with isolated alpha-aminoadipic aciduria, and identified causal mutations in eight. We report nine novel mutations, including three missense mutations, two nonsense mutations, two splice donor mutations, one duplication, and one deletion and insertion. Two missense mutations, one of which was reported before, were observed in the majority of cases. The clinical presentation of this group of patients was inhomogeneous. Our results confirm that alpha-aminoadipic and alpha-ketoadipic aciduria is caused by mutations in DHTKD1, and further establish that DHTKD1 encodes the E1 subunit of the alpha-ketoadipic acid dehydrogenase complex.


Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues

Artem V Artiukhov, Aneta Grabarska, Ewelina Gumbarewicz, Vasily A Aleshin, Thilo Kähne, Toshihiro Obata, Alexey V Kazantsev, Nikolay V Lukashev, Andrzej Stepulak, Alisdair R Fernie, Victoria I Bunik
PMID: 32024885   DOI: 10.1038/s41598-020-58701-4

Abstract

The biological significance of the DHTKD1-encoded 2-oxoadipate dehydrogenase (OADH) remains obscure due to its catalytic redundancy with the ubiquitous OGDH-encoded 2-oxoglutarate dehydrogenase (OGDH). In this work, metabolic contributions of OADH and OGDH are discriminated by exposure of cells/tissues with different DHTKD1 expression to the synthesized phosphonate analogues of homologous 2-oxodicarboxylates. The saccharopine pathway intermediates and phosphorylated sugars are abundant when cellular expressions of DHTKD1 and OGDH are comparable, while nicotinate and non-phosphorylated sugars are when DHTKD1 expression is order(s) of magnitude lower than that of OGDH. Using succinyl, glutaryl and adipoyl phosphonates on the enzyme preparations from tissues with varied DHTKD1 expression reveals the contributions of OADH and OGDH to oxidation of 2-oxoadipate and 2-oxoglutarate in vitro. In the phosphonates-treated cells with the high and low DHTKD1 expression, adipate or glutarate, correspondingly, are the most affected metabolites. The marker of fatty acid β-oxidation, adipate, is mostly decreased by the shorter, OGDH-preferring, phosphonate, in agreement with the known OGDH dependence of β-oxidation. The longest, OADH-preferring, phosphonate mostly affects the glutarate level. Coupled decreases in sugars and nicotinate upon the OADH inhibition link the perturbation in glucose homeostasis, known in OADH mutants, to the nicotinate-dependent NAD metabolism.


α-Ketoadipic Acid and α-Aminoadipic Acid Cause Disturbance of Glutamatergic Neurotransmission and Induction of Oxidative Stress In Vitro in Brain of Adolescent Rats

Janaína Camacho da Silva, Alexandre Umpierrez Amaral, Cristiane Cecatto, Alessandro Wajner, Kálita Dos Santos Godoy, Rafael Teixeira Ribeiro, Aline de Mello Gonçalves, Ângela Zanatta, Mateus Struecker da Rosa, Samanta Oliveira Loureiro, Carmen Regla Vargas, Guilhian Leipnitz, Diogo Onofre Gomes de Souza, Moacir Wajner
PMID: 28429309   DOI: 10.1007/s12640-017-9735-8

Abstract

Tissue accumulation of α-ketoadipic (KAA) and α-aminoadipic (AAA) acids is the biochemical hallmark of α-ketoadipic aciduria. This inborn error of metabolism is currently considered a biochemical phenotype with uncertain clinical significance. Considering that KAA and AAA are structurally similar to α-ketoglutarate and glutamate, respectively, we investigated the in vitro effects of these compounds on glutamatergic neurotransmission in the brain of adolescent rats. Bioenergetics and redox homeostasis were also investigated because they represent fundamental systems for brain development and functioning. We first observed that AAA significantly decreased glutamate uptake, whereas glutamate dehydrogenase activity was markedly inhibited by KAA in a competitive fashion. In addition, AAA and more markedly KAA induced generation of reactive oxygen and nitrogen species (increase of 2',7'-dichloroflurescein (DCFH) oxidation and nitrite/nitrate levels), lipid peroxidation (increase of malondialdehyde concentrations), and protein oxidation (increase of carbonyl formation and decrease of sulfhydryl content), besides decreasing the antioxidant defenses (reduced glutathione (GSH)) and aconitase activity. Furthermore, KAA-induced lipid peroxidation and GSH decrease were prevented by the antioxidants α-tocopherol, melatonin, and resveratrol, suggesting the involvement of reactive species in these effects. Noteworthy, the classical inhibitor of NMDA glutamate receptors MK-801 was not able to prevent KAA-induced and AAA-induced oxidative stress, determined by DCFH oxidation and GSH levels, making unlikely a secondary induction of oxidative stress through overstimulation of glutamate receptors. In contrast, KAA and AAA did not significantly change brain bioenergetic parameters. We speculate that disturbance of glutamatergic neurotransmission and redox homeostasis by KAA and AAA may play a role in those cases of α-ketoadipic aciduria that display neurological symptoms.


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